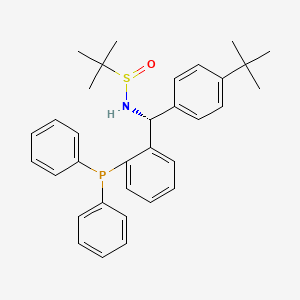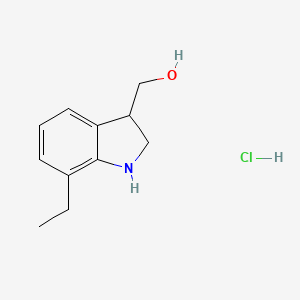
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a chlorophenyl group, a hydroxyethylthio group, and an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-sulfone: Similar structure but with a sulfone group instead of a thioether.
Uniqueness
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11ClO2S |
|---|---|
Peso molecular |
230.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
Clave InChI |
GJAHQEQPADYCKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)



![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)


![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)


![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
